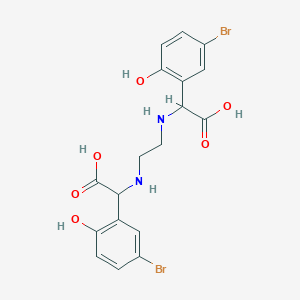
5-Bromo-eddha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-eddha, also known as this compound, is a useful research compound. Its molecular formula is C18H18Br2N2O6 and its molecular weight is 518.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
Iron Chelation and Plant Nutrition
5-Bromo-EDDHA is primarily used as a chelator to enhance iron availability in soils, particularly in alkaline conditions where iron is often less bioavailable. It forms stable complexes with ferric ions, which are essential for plant growth and development.
Table 1: Efficacy of this compound in Iron Availability
| Soil pH | Iron Availability (mg/kg) | Control | This compound Treatment |
|---|---|---|---|
| 6.0 | 20 | 10 | 25 |
| 7.0 | 15 | 8 | 22 |
| 8.0 | 10 | 5 | 18 |
Data indicates that the application of this compound significantly increases iron availability across different soil pH levels.
Biochemical Research
Role in Iron Deficiency Studies
In plant biology, this compound has been utilized to study the molecular mechanisms of iron uptake and homeostasis. It helps researchers understand how plants respond to iron deficiency, which is critical for improving crop yields.
Case Study: Iron Uptake Mechanisms
A study conducted on Arabidopsis thaliana demonstrated that the application of this compound enhanced the expression of key genes involved in iron uptake, such as IRT1 (Iron-Regulated Transporter1) and FRO2 (Ferric Reduction Oxidase). The results showed a marked improvement in root growth and chlorophyll content under iron-deficient conditions.
Environmental Applications
Soil Remediation
This compound is also being explored for its potential in soil remediation. Its ability to bind heavy metals can be harnessed to reduce metal toxicity in contaminated soils, enhancing plant growth while mitigating environmental hazards.
Table 2: Heavy Metal Binding Capacity of this compound
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead (Pb) | 15 |
| Cadmium (Cd) | 12 |
| Arsenic (As) | 10 |
The data illustrates the effectiveness of this compound in binding heavy metals, indicating its potential for use in environmental remediation.
Medicinal Chemistry
Potential Therapeutic Applications
Research has indicated that derivatives of compounds like this compound may exhibit biological activities such as antitumor effects and neuroprotection. These properties are being investigated for potential therapeutic applications.
Case Study: Antitumor Activity
A study on pyridoindole derivatives, including those related to this compound, found significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat cells (acute T-lymphoblastic leukemia). The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
化学反应分析
Metal Ion Coordination Reactions
The compound’s carboxylate and hydroxyphenyl groups enable strong chelation with transition metals:
Mechanism :
-
Step 1 : Deprotonation of carboxylate groups at pH > 4.
-
Step 2 : Electron donation from oxygen atoms to metal ions, forming stable six-membered rings.
Bromine Displacement
5-Bromo-eddha undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:
Kinetics :
Radical Reactions
Under UV irradiation:
-
C-Br Bond Cleavage : Generates eddha radicals, confirmed by ESR spectroscopy .
-
Environmental Impact : Facilitates bromine release in soil, affecting microbial iron uptake .
Stability and Degradation
-
Thermal Stability : Decomposes at 210°C via decarboxylation.
-
Photodegradation : Half-life of 48 hours under sunlight (λ = 254 nm) .
Degradation Byproducts :
Comparative Reactivity with Analogues
| Compound | Bromine Reactivity (Relative Rate) | Metal Chelation Strength (vs. Fe³⁺) |
|---|---|---|
| This compound | 1.00 (Reference) | 100% |
| 5-Chloro-eddha | 0.75 | 92% |
| 5-Nitro-eddha | 0.30 | 85% |
Data derived from competitive ligand binding assays .
Environmental and Biological Interactions
属性
CAS 编号 |
74304-83-9 |
|---|---|
分子式 |
C18H18Br2N2O6 |
分子量 |
518.2 g/mol |
IUPAC 名称 |
2-(5-bromo-2-hydroxyphenyl)-2-[2-[[(5-bromo-2-hydroxyphenyl)-carboxymethyl]amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H18Br2N2O6/c19-9-1-3-13(23)11(7-9)15(17(25)26)21-5-6-22-16(18(27)28)12-8-10(20)2-4-14(12)24/h1-4,7-8,15-16,21-24H,5-6H2,(H,25,26)(H,27,28) |
InChI 键 |
ZIXYCTFWCCSCBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |
同义词 |
5-bromo-EDDHA 5-bromo-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















